molecular formula C5H10ClN3OS B2581370 {[5-(Ethylthio)-1,3,4-oxadiazol-2-yl]methyl}amine hydrochloride CAS No. 1094417-07-8

{[5-(Ethylthio)-1,3,4-oxadiazol-2-yl]methyl}amine hydrochloride

Cat. No.: B2581370
CAS No.: 1094417-07-8
M. Wt: 195.67
InChI Key: IKMVEOAFJVUNSJ-UHFFFAOYSA-N
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Description

{[5-(Ethylthio)-1,3,4-oxadiazol-2-yl]methyl}amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(Ethylthio)-1,3,4-oxadiazol-2-yl]methyl}amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethylthioacetic acid hydrazide with carbon disulfide and potassium hydroxide to form the intermediate 5-(ethylthio)-1,3,4-oxadiazole-2-thiol. This intermediate is then treated with formaldehyde and ammonium chloride to yield {[5-(Ethylthio)-1,3,4-oxadiazol-2-yl]methyl}amine, which is subsequently converted to its hydrochloride salt by reaction with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{[5-(Ethylthio)-1,3,4-oxadiazol-2-yl]methyl}amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

{[5-(Ethylthio)-1,3,4-oxadiazol-2-yl]methyl}amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of {[5-(Ethylthio)-1,3,4-oxadiazol-2-yl]methyl}amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with essential biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole derivatives: Similar in structure but contain sulfur instead of oxygen.

    1,2,4-Triazole derivatives: Another class of heterocycles with different nitrogen positioning.

    Thiazole derivatives: Contain sulfur and nitrogen in a five-membered ring.

Uniqueness

{[5-(Ethylthio)-1,3,4-oxadiazol-2-yl]methyl}amine hydrochloride is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. Its ethylthio group and oxadiazole ring make it particularly versatile for various applications.

Properties

IUPAC Name

(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3OS.ClH/c1-2-10-5-8-7-4(3-6)9-5;/h2-3,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMVEOAFJVUNSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(O1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094417-07-8
Record name {[5-(Ethylthio)-1,3,4-oxadiazol-2-yl]methyl}amine hydrochloride
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